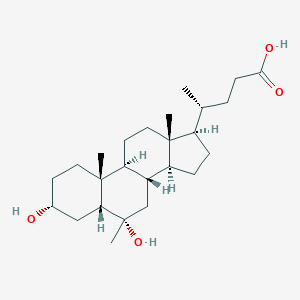

2,3-喹啉二甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2,3-Quinolinedimethanol and related quinoline derivatives involves innovative methodologies, including A3-coupling, which represents a three-component coupling process involving an aldehyde, amine, and alkyne. This method has been highlighted for its efficiency in generating disubstituted quinoline moieties, showcasing the versatility of quinoline synthesis techniques (Naidoo & Jeena, 2017).

Molecular Structure Analysis

Advanced spectroscopic and computational studies have been conducted to elucidate the molecular structure of quinoline derivatives. For instance, the synthesis of novel quinoline compounds followed by FT-IR, NMR, and UV-Vis spectroscopy, alongside mass spectral analysis, has provided insights into their molecular geometry, natural bond orbital (NBO) analysis, and electronic properties (Fatma et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives exhibit a range of chemical reactions, notably participating in the formation of carbonato-bridged dinuclear lanthanide(III) complexes, which have been shown to exhibit slow magnetic relaxation behaviors typical of single-molecule magnets. This underscores the potential of quinoline compounds in the development of novel magnetic materials (Vallejo et al., 2012).

Physical Properties Analysis

The study of quinoline derivatives extends to their physical properties, including luminescent and magnetic characteristics. For instance, lanthanide complexes based on quinolinecarboxylate ligands have been synthesized and analyzed for their photophysical properties, offering potential applications in luminescent sensing and materials science (Xu et al., 2015).

Chemical Properties Analysis

Quinoline derivatives also demonstrate a broad spectrum of chemical properties, including regioselective synthesis pathways. The Cu(II)-catalyzed three-component cyclocondensation of diaryliodonium ions, nitriles, and alkynes facilitates the regioselective synthesis of multiply substituted quinolines, illustrating the compound's chemical versatility and potential for generating structurally diverse molecules (Wang et al., 2013).

科学研究应用

磁松弛和单分子磁体

2,3-喹啉二甲醇衍生物的一个应用领域是磁性材料。例如,已经研究了含2,3-喹啉二醇酸配体的碳酸桥联的二核镧系(III)配合物。值得注意的是,Dy(2)(III)类似物表现出典型的单分子磁体缓慢磁松弛行为 (Vallejo et al., 2012)。

生物应用的化学传感器

2,3-喹啉二甲醇衍生物还被用于开发用于生物应用的化学传感器。一个显著的例子是一种设计用于检测锌离子的镧系传感器分子。该复合物使用喹啉基配体既作为色团又作为Zn(2+)的受体,在锌添加时显示出增强的发光,对Zn(2+)具有高选择性,而不受其他金属阳离子的影响 (Hanaoka et al., 2004)。

喹啉环系统的合成

对2,3-喹啉二甲醇类似物的研究促进了喹啉环系统合成的进展,这在药物和农药研究等各个领域中至关重要。合成技术通常涉及新型催化剂、微波辐射方法和创新的键合反应 (Hong, Shin, & Lim, 2020)。

绿色化学方法

与2,3-喹啉二甲醇相关的喹啉核心已成为绿色化学方法研究的对象。这包括开发环境友好的合成喹啉支架方法,使用微波辅助合成、无溶剂条件和离子液体等技术 (Nainwal et al., 2019)。

腐蚀抑制

源自喹啉的化合物,包括2,3-喹啉二甲醇类似物,已被研究作为腐蚀抑制剂的潜在性。这项研究在材料科学和工程领域尤为重要,其中防止金属腐蚀是一个重要问题 (Lgaz et al., 2017)。

属性

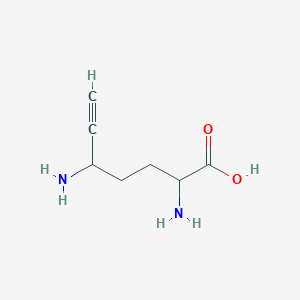

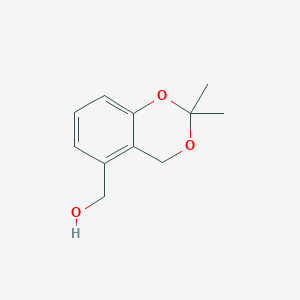

IUPAC Name |

[2-(hydroxymethyl)quinolin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-6-9-5-8-3-1-2-4-10(8)12-11(9)7-14/h1-5,13-14H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMELLZWPUHQWTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458687 |

Source

|

| Record name | 2,3-Quinolinedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Quinolinedimethanol | |

CAS RN |

57032-14-1 |

Source

|

| Record name | 2,3-Quinolinedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(hydroxymethyl)quinolin-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。